4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Scientific Research Applications
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine typically involves the introduction of the chlorodifluoromethyl group onto the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using chlorodifluoromethyl reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Reagents: Used for introducing electrophilic groups onto the pyrimidine ring.
Nucleophilic Reagents: Employed for nucleophilic substitution reactions.
Radical Reagents: Utilized in radical difluoromethylation processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrimidine derivatives .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain fluorinated groups and are used in similar applications.
Difluoromethylpyridines: Similar in structure but with different fluorine substitution patterns.
Fluorinated Pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring
Uniqueness: 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is unique due to the presence of both chlorodifluoromethyl and methyl groups, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMMSUWIVXHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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